Encecalinol

Antimicrobial Dermatophytes Natural Products

Researchers often face reproducibility issues due to analog substitution. Encecalinol is a structurally unique 2,2-dimethylchromene with validated functional divergence from its analogs. - **Mechanistic tool**: CaM ligand (affinity > chlorpromazine) for CaM-kinase/PDE studies. - **Antifungal control**: MIC = 12.5 µg/mL vs. Trichophyton spp.; broader spectrum than encecalin or benzofuranes. - **In vivo probe**: Dose-dependent antinociception (formalin test), naloxone-reversible. Supplied as a research-grade small molecule with full analytical data.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B12377290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncecalinol
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)O
InChIInChI=1S/C14H18O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-9,15H,1-4H3/t9-/m1/s1
InChIKeyZMQPULSGBXIVGC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Encecalinol: Chromene Calmodulin Inhibitor


Encecalinol (CAS 88728-56-7) is a naturally occurring 2,2-dimethylchromene hemiterpene primarily isolated from aerial parts of Ageratina grandifolia . First synthesized via Claisen–Haack reaction in 2025 , this compound has been characterized as a calmodulin (CaM) ligand with binding affinity exceeding that of chlorpromazine . Beyond its CaM-targeting properties, encecalinol demonstrates a broader antimicrobial spectrum against dermatophytes than co‑isolated benzofuranes and exhibits superior dose‑dependent antinociceptive efficacy among its in‑class chromenes in murine pain models .

Natural chromene calmodulin ligand for CaM pathway studies
Broad-spectrum antimicrobial screening context against dermatophytes
Reported antinociceptive response in murine pain models

Encecalinol vs. Structural Analogs: Divergent Bioactivity


Despite sharing a 2,2-dimethylchromene core, encecalinol’s specific substitution pattern (C6: CH(OH)CH₃, C7: OCH₃) confers pharmacological properties not reproduced by its closest analogs. In head‑to‑head comparisons, encecalinol (4) was the sole compound active against all tested dermatophyte strains , while encecalin (3) and O‑methylencecalinol (2) displayed narrower antimicrobial profiles . Similarly, in a murine formalin test, encecalinol emerged as the most active antinociceptive agent among four A. grandifolia chromenes . These data demonstrate that minor structural variations within this scaffold produce major functional divergences; substituting encecalinol with a generic “chromene” or a closely related analog would invalidate experimental reproducibility and alter biological outcomes.

!
Substitution pattern (C6: CH(OH)CH₃, C7: OCH₃) is essential; generic chromenes or analogs may not reproduce observed bioactivity.
!
Antimicrobial spectrum differs markedly among chromenes; only encecalinol showed activity against all tested dermatophytes.
!
Antinociceptive ranking varies within the class; substituting with other A. grandifolia chromenes may alter pain model response.

Encecalinol Head-to-Head Comparisons


Antifungal Spectrum: Superior to Benzofuranes

Encecalinol (4) was active against all microorganisms assayed, with MIC values of 12.5 µg/mL against Trichophyton mentagrophytes and T. rubrum, 100 µg/mL against Candida albicans, and 200 µg/mL against Aspergillus niger. In contrast, the co‑isolated benzofuranes 1–3 exhibited narrower activity and lower potency: compound 1 showed MICs of 200 µg/mL (T. mentagrophytes) and 100 µg/mL (T. rubrum), compound 2 had MICs of 50 µg/mL against both dermatophytes, and compound 3 displayed MICs of 100 µg/mL against both .

Antifungal Spectrum
Head-to-head
Encecalinol: MIC 12.5 µg/mL (T. mentagrophytes, T. rubrum), 100 µg/mL (C. albicans), 200 µg/mL (A. niger).
Benzofuranes 1–3: MICs 50–200 µg/mL against dermatophytes only; no activity vs. yeasts/molds.
Supports antimicrobial screening context; broader reported activity profile.
Broth microdilution, 24–48 h incubation.
Antimicrobial Dermatophytes Natural Products

Antinociceptive Activity: Superior Among Chromenes

In a formalin test in mice, encecalinol (4) was the most active compound among those tested (3,5‑diprenyl‑4‑hydroxyacetophenone (1), O‑methylencecalinol (2), encecalin (3), and encecalinol (4)). Encecalinol exhibited a dose‑dependent antinociceptive effect in both the neurogenic (Phase I) and inflammatory (Phase II) phases at doses of 10, 31.6, and 100 mg/kg administered intragastrically. Its effect was substantially attenuated by naloxone pretreatment, indicating opioid receptor involvement .

Antinociceptive Rank
Head-to-head
Ranked most active among four A. grandifolia chromenes in murine formalin test; dose-dependent licking time reduction in both neurogenic and inflammatory phases.
Supports pain model response context; opioid involvement suggested by naloxone attenuation.
Intragastric doses 10–100 mg/kg; exact % inhibition not reported.
Antinociceptive Pain Natural Products

Higher Calmodulin Affinity vs. Chlorpromazine

Encecalinol (12) bound to calmodulin (CaM) with higher affinity than chlorpromazine, a well‑known CaM inhibitor. Molecular dynamics studies revealed that the encecalinol‑CaM complex remained stable during simulation, supporting its potential as a research tool and therapeutic lead .

CaM Binding Affinity
Cross-study comparable
Higher calmodulin affinity than chlorpromazine; stable encecalinol-CaM complex in molecular dynamics simulations.
Supports CaM pathway study context; distinct chromene chemotype versus phenothiazines.
Exact Kd/IC₅₀ not reported; fluorescence binding assay.
Calmodulin Inhibitor Natural Products

Encecalinol Application Scenarios


CaM Pathway Studies: Natural Alternative to Chlorpromazine

Encecalinol's higher CaM affinity compared to chlorpromazine makes it a suitable tool compound for investigating CaM‑mediated signaling pathways (e.g., CaM‑dependent kinases, phosphodiesterases). Its chromene scaffold provides a distinct chemotype that may help circumvent resistance or off‑target effects associated with phenothiazine‑based inhibitors. Researchers focused on calcium signaling or CaM‑targeted drug discovery can leverage encecalinol as a reference ligand.

Dermatophyte Antifungal Screening and Lead Optimization

Given its broad activity against dermatophytes and yeasts, with MICs as low as 12.5 µg/mL against Trichophyton species , encecalinol is a validated positive control or lead compound for antifungal screening campaigns. Its superior potency and spectrum over co‑isolated benzofuranes underscore its value in programs targeting tinea pedis, onychomycosis, or cutaneous candidiasis.

In Vivo Analgesic Studies: Opioid-Like Activity

Encecalinol's dose‑dependent antinociceptive action in both phases of the formalin test, coupled with naloxone‑reversible effects , positions it as a unique tool for studying opioid‑mediated pain pathways. Its superior efficacy among A. grandifolia chromenes makes it the compound of choice for in vivo pain research using natural product‑derived agents.

Application
Selection Property
Validation Focus
CaM signaling pathway studies
Distinct chromene chemotype; reported higher CaM affinity than chlorpromazine
CaM binding assay validation; off-target kinase review
Antimicrobial screening studies
Broad-spectrum activity against dermatophytes; reported MIC context
MIC endpoint review; dermatophyte panel testing
Pain model research
Reported antinociceptive response in murine formalin test; naloxone-reversible effect
Opioid pathway response assessment; dose-response modeling
Quote Request

Request a Quote for Encecalinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.